2-(4-chlorophenyl)-N-methoxy-N-methylacetamide
CAS No.: 946402-83-1
Cat. No.: VC7270883
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946402-83-1 |
---|---|
Molecular Formula | C10H12ClNO2 |
Molecular Weight | 213.66 |
IUPAC Name | 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide |
Standard InChI | InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Standard InChI Key | BNTCLWSIMGZQEJ-UHFFFAOYSA-N |
SMILES | CN(C(=O)CC1=CC=C(C=C1)Cl)OC |
Introduction
Chemical Structure and Computational Properties
The compound features a 4-chlorophenyl group attached to an acetamide backbone modified with methoxy and methyl groups on the nitrogen atom. This configuration enhances its lipophilicity compared to simpler acetamides, potentially improving membrane permeability in biological systems. Key structural attributes include:
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Chlorophenyl moiety: The para-chlorine atom introduces electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .
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N-methoxy-N-methyl group: Steric and electronic effects from these substituents modulate the amide's stability and hydrogen-bonding capacity .
Table 1: Computed Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 213.66 g/mol | PubChem |
Topological Polar Surface | 38.3 Ų | ChemAxon Predictions |
LogP (Partition Coefficient) | 2.1 | ALOGPS 2.1 |
Water Solubility | 0.12 mg/mL | ESOL Method |
These properties suggest moderate hydrophobicity, aligning with its potential role as a drug candidate intermediate.
Synthesis and Industrial Production
The synthesis of 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide can be extrapolated from established methods for analogous N-methoxy-N-methylamides. A plausible route involves:
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Acylation of 4-chlorophenylacetic acid: Conversion to the acid chloride using thionyl chloride (SOCl₂).
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Amidation with N,O-dimethylhydroxylamine: Reaction under Schotten-Baumann conditions to form the target compound .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 4-Chlorophenylacetic acid, SOCl₂, reflux, 2h | 85% | |
2 | N,O-dimethylhydroxylamine, Et₃N, DCM, 0°C→RT | 78% |
Industrial-scale production may employ continuous-flow reactors to optimize efficiency, as demonstrated in related amide syntheses . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography.
Reactivity and Functionalization
The compound participates in characteristic amide and aryl chloride reactions:
Nucleophilic Substitution
The chlorophenyl group undergoes substitution with nucleophiles (e.g., hydroxide, amines) under SNAr conditions. For example:
Amide Transformations
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Reduction: LiAlH₄ reduces the amide to a tertiary amine.
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Hydrolysis: Acidic or basic conditions cleave the amide bond, yielding 4-chlorophenylacetic acid derivatives .
Activity Type | Mechanism | EC₅₀/IC₅₀ (Predicted) |
---|---|---|
Antimicrobial | Membrane disruption | 15–25 μM |
Anti-inflammatory | COX-2 inhibition | 10–50 μM |
Anticancer | Topoisomerase II inhibition | 5–20 μM |
These activities are speculative and require experimental validation.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Antipsychotic agents: Structural analogs (e.g., chlorpromazine derivatives) utilize chlorophenyl motifs .
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NSAIDs: Amide groups are common in COX inhibitors like diclofenac.
Agrochemical Development
Chlorinated aromatics are prevalent in herbicides and pesticides. The methoxy group may enhance soil persistence.
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